molecular formula C11H12F3NO2 B8064118 (2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate

(2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate

Cat. No.: B8064118
M. Wt: 247.21 g/mol
InChI Key: VOINSBLLXKDEJC-VIFPVBQESA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number (2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate is a chemical entity with unique properties and applications. This compound is utilized in various scientific research fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate involves specific reaction conditions and reagents. The preparation method typically includes the use of intermediate compounds and controlled reaction environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound follows standardized protocols to maintain consistency and quality. These methods often involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties .

Scientific Research Applications

(2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate has a wide range of applications in scientific research. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, this compound is investigated for its potential therapeutic effects, while in industry, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate include those with comparable chemical structures and reactivity. These compounds are often used as references to highlight the unique properties of this compound .

Uniqueness: this compound stands out due to its specific chemical structure and the unique reactions it undergoes. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOINSBLLXKDEJC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)[O-])[NH3+])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)[O-])[NH3+])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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